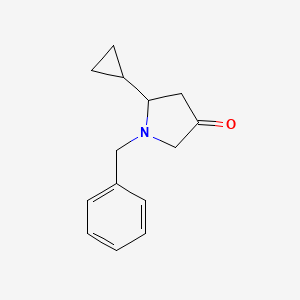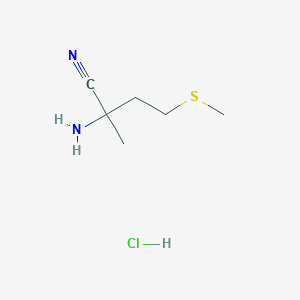
8-Amino-3,3-dimetil-2,3,4,5-tetrahidro-1,5-benzoxazepín-4-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one is a heterocyclic compound featuring a benzoxazepine core
Aplicaciones Científicas De Investigación
8-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one typically involves the following steps:
Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor such as a substituted phenol and an amine. The reaction conditions often include the use of a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate the cyclization.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For instance, a nitro precursor can be reduced using hydrogenation or other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction of the compound can lead to the formation of various amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
Mecanismo De Acción
The mechanism by which 8-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these proteins and thereby modulating biological pathways. Specific pathways involved may include neurotransmitter signaling and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzodiazepines: These compounds also feature a benzene ring fused to a diazepine ring and are well-known for their use as tranquilizers.
Benzoxazoles: Similar in structure but with an oxygen and nitrogen in a five-membered ring fused to a benzene ring.
Benzothiazepines: These compounds have a sulfur atom in place of the oxygen in the benzoxazepine ring.
Uniqueness
8-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one is unique due to its specific substitution pattern and the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to other benzoxazepine derivatives.
This detailed overview provides a comprehensive understanding of 8-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
8-amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2)6-15-9-5-7(12)3-4-8(9)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQFGUTXIKGLEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)N)NC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B1381843.png)
![5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione](/img/structure/B1381844.png)

![5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1381847.png)









![Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate](/img/structure/B1381865.png)
